molecular formula C20H15N3O3 B187423 5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione CAS No. 5318-22-9

5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione

Cat. No. B187423
CAS RN: 5318-22-9
M. Wt: 345.4 g/mol
InChI Key: RWHSKYOYQJWJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione, also known as MNPD, is a synthetic compound that has been studied for its potential therapeutic applications. MNPD has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects:
5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione has been found to exhibit a range of biochemical and physiological effects, including cytotoxicity, vasodilation, and neuroprotection. 5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione has been found to induce apoptosis in cancer cells, leading to cell death. In cardiovascular disease, 5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione has been found to relax blood vessels and reduce blood pressure. In neurodegenerative disorders, 5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione has been found to protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione has several advantages for lab experiments, including its synthetic accessibility and its ability to exhibit a range of biochemical and physiological effects. However, 5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione. One area of research could focus on the development of 5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione derivatives with improved efficacy and reduced toxicity. Another area of research could focus on the use of 5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione in combination with other drugs to enhance its therapeutic effects. Additionally, further research could be conducted to fully understand the mechanism of action of 5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione and its potential applications in other areas of medicine.

Synthesis Methods

5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione can be synthesized using a variety of methods, including the condensation of 4-methoxy-1-naphthylamine with 2,3-dihydrophthalic anhydride in the presence of a catalyst. Other methods involve the reaction of 4-methoxy-1-naphthaldehyde with hydrazine hydrate and subsequent cyclization.

Scientific Research Applications

5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment, cardiovascular disease, and neurodegenerative disorders. In cancer treatment, 5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione has been found to exhibit cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer cells. 5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione has also been studied for its potential use in the treatment of cardiovascular disease, where it has been found to exhibit vasodilatory effects and reduce blood pressure. In neurodegenerative disorders, 5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione has been studied for its potential neuroprotective effects.

properties

CAS RN

5318-22-9

Product Name

5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

5-[(4-methoxynaphthalen-1-yl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C20H15N3O3/c1-26-17-10-9-12(13-5-2-3-6-14(13)17)11-21-16-8-4-7-15-18(16)20(25)23-22-19(15)24/h2-11H,1H3,(H,22,24)(H,23,25)

InChI Key

RWHSKYOYQJWJBT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=CC=CC=C21)C=NC3=CC=CC4=C3C(=O)NNC4=O

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=NC3=CC=CC4=C3C(=O)NNC4=O

Origin of Product

United States

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